molecular formula C11H9F3N2O B11185698 1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

Cat. No.: B11185698
M. Wt: 242.20 g/mol
InChI Key: RRYLINGFJHFONY-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a compound that has garnered significant interest in the fields of pharmaceuticals, agrochemicals, and materials science. The presence of both a trifluoromethyl group and a pyrazole ring in its structure makes it a versatile molecule with unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol typically involves the reaction of 4-methylphenylhydrazine with trifluoromethyl ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazoles with diverse functional groups .

Scientific Research Applications

1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group significantly enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H9F3N2O

Molecular Weight

242.20 g/mol

IUPAC Name

2-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C11H9F3N2O/c1-7-2-4-8(5-3-7)16-10(17)6-9(15-16)11(12,13)14/h2-6,15H,1H3

InChI Key

RRYLINGFJHFONY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(N2)C(F)(F)F

Origin of Product

United States

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